molecular formula C21H25N3O3 B14929453 N-(4-methoxyphenyl)-4-oxo-4-[2-(1-phenylbutan-2-ylidene)hydrazinyl]butanamide

N-(4-methoxyphenyl)-4-oxo-4-[2-(1-phenylbutan-2-ylidene)hydrazinyl]butanamide

Cat. No.: B14929453
M. Wt: 367.4 g/mol
InChI Key: PBNUOZNYYQDHNG-UHFFFAOYSA-N
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Description

4-[2-(1-Benzylpropylidene)hydrazino]-N-(4-methoxyphenyl)-4-oxobutanamide is a complex organic compound with a unique structure that includes a hydrazino group, a methoxyphenyl group, and an oxobutanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(1-benzylpropylidene)hydrazino]-N-(4-methoxyphenyl)-4-oxobutanamide typically involves multiple steps, including the formation of the hydrazino group and the incorporation of the methoxyphenyl and oxobutanamide moieties. Common synthetic routes may involve the use of hydrazine derivatives, benzyl compounds, and appropriate reaction conditions to facilitate the formation of the desired product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[2-(1-Benzylpropylidene)hydrazino]-N-(4-methoxyphenyl)-4-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products with different functional groups.

Scientific Research Applications

4-[2-(1-Benzylpropylidene)hydrazino]-N-(4-methoxyphenyl)-4-oxobutanamide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and the development of new chemical compounds.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Utilized in the development of new materials, coatings, and other industrial applications.

Mechanism of Action

The mechanism of action of 4-[2-(1-benzylpropylidene)hydrazino]-N-(4-methoxyphenyl)-4-oxobutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydrazino derivatives and oxobutanamide analogs, such as:

  • N-(2-Methoxyphenyl)-4-(2-(1-methyl-3-phenyl-2-propenylidene)hydrazino)-4-oxobutanamide
  • 4-(2-(2-Hydroxybenzylidene)hydrazino)-N-(2-methoxyphenyl)-4-oxobutanamide

Uniqueness

4-[2-(1-Benzylpropylidene)hydrazino]-N-(4-methoxyphenyl)-4-oxobutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H25N3O3

Molecular Weight

367.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-N'-(1-phenylbutan-2-ylideneamino)butanediamide

InChI

InChI=1S/C21H25N3O3/c1-3-17(15-16-7-5-4-6-8-16)23-24-21(26)14-13-20(25)22-18-9-11-19(27-2)12-10-18/h4-12H,3,13-15H2,1-2H3,(H,22,25)(H,24,26)

InChI Key

PBNUOZNYYQDHNG-UHFFFAOYSA-N

Canonical SMILES

CCC(=NNC(=O)CCC(=O)NC1=CC=C(C=C1)OC)CC2=CC=CC=C2

Origin of Product

United States

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